1-[(2-Chlorobenzyl)sulfonyl]-4-phenylpiperazine
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenylmethanesulfonyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE typically involves the reaction of 1-(2-chlorophenyl)methanesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-4-methylpiperazine
- 1-[(2-Chlorophenyl)methanesulfonyl]-4-ethylpiperazine
- 1-[(2-Chlorophenyl)methanesulfonyl]-4-isopropylpiperazine
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-chlorophenylmethanesulfonyl group and the phenyl group on the piperazine ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H19ClN2O2S |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-phenylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c18-17-9-5-4-6-15(17)14-23(21,22)20-12-10-19(11-13-20)16-7-2-1-3-8-16/h1-9H,10-14H2 |
InChI Key |
PSTRCENSGRYBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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